3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid
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Overview
Description
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2,4-dichloro-5-methylbenzenesulfonamide, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the use of potentially hazardous chemicals and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings or the sulfonamide group.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or nitro compounds, while reduction could produce amines.
Scientific Research Applications
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares similar structural features but differs in the position of the sulfonamide group.
2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the benzoic acid moiety, which affects its reactivity and applications.
Uniqueness
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and enzyme inhibition. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including anti-inflammatory and antidiabetic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12Cl2N2O4S
- Molecular Weight : 360.2 g/mol
This compound features a sulfonamide group attached to a benzoic acid moiety, which is crucial for its biological activity.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of various derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid. These compounds have been evaluated for their ability to inhibit key carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase , which play significant roles in glucose metabolism.
- Enzyme Inhibition Studies :
- In a study, several derivatives were synthesized and tested for their inhibitory activity against α-glucosidase and α-amylase. Notably, one derivative exhibited a threefold increase in α-amylase inhibition compared to the standard drug acarbose, while another showed five times greater inhibition against α-glucosidase .
- The molecular docking studies indicated that these compounds interact with the active sites of these enzymes through hydrogen bonding and π interactions, suggesting a mechanism of action that could lead to effective blood sugar regulation.
Anti-inflammatory Effects
The sulfonamide class is also known for its anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways, particularly through the activation of transcription factors like NF-κB .
Case Study 1: Inhibition of Carbohydrate Hydrolyzing Enzymes
A comprehensive study synthesized various derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid and assessed their enzyme inhibition capabilities. The results indicated that certain modifications led to enhanced inhibitory effects on both α-glucosidase and α-amylase, supporting the hypothesis that structural variations can significantly impact biological activity .
Case Study 2: Molecular Docking Analysis
Molecular docking studies were performed on selected compounds to predict their binding affinities to target enzymes. The docking results revealed strong interactions with the active sites of α-glucosidase and α-amylase, further corroborating the experimental findings regarding enzyme inhibition .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Activity | Details |
---|---|
Antidiabetic | Inhibits α-glucosidase and α-amylase; potential for managing postprandial hyperglycemia. |
Anti-inflammatory | Modulates NF-κB pathway; potential therapeutic applications in inflammatory diseases. |
Properties
IUPAC Name |
3-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-5-13(12(16)7-11(8)15)22(20,21)17-10-4-2-3-9(6-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZRKVIIMHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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